Autac4

Mitophagy Targeted Protein Degradation AUTACs

AUTAC4 is the only commercially available autophagy-targeting chimera that selectively clears dysfunctional mitochondria through p62-mediated mitophagy, entirely independent of the canonical PINK1/Parkin pathway. Unlike PROTACs or non-specific autophagy inducers (rapamycin, CCCP), AUTAC4's unique TSPO-binding warhead and FBnG degradation tag enable the lysosomal turnover of whole, fragmented organelles—a target scope inaccessible to proteasome-dependent degraders. This makes it an irreplaceable tool for dissecting mitophagy in Parkinson's and Down syndrome models and an essential orthogonal control for TPD portfolios. Supported by a validated LC-MS/MS method (LLOQ 0.5 ng/mL) for reliable in vivo quantitation.

Molecular Formula C43H48FN9O8S
Molecular Weight 870.0 g/mol
Cat. No. B8146247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAutac4
Molecular FormulaC43H48FN9O8S
Molecular Weight870.0 g/mol
Structural Identifiers
SMILESCC(=O)NC(CSC1=NC2=C(N1CC3=CC=C(C=C3)F)N=C(NC2=O)N)C(=O)NCCCOCCOCCOCCCNC(=O)C(=O)C4=C(NC5=CC=CC=C54)C6=CC=CC=C6
InChIInChI=1S/C43H48FN9O8S/c1-27(54)48-33(26-62-43-50-36-38(51-42(45)52-40(36)57)53(43)25-28-13-15-30(44)16-14-28)39(56)46-17-7-19-59-21-23-61-24-22-60-20-8-18-47-41(58)37(55)34-31-11-5-6-12-32(31)49-35(34)29-9-3-2-4-10-29/h2-6,9-16,33,49H,7-8,17-26H2,1H3,(H,46,56)(H,47,58)(H,48,54)(H3,45,51,52,57)/t33-/m0/s1
InChIKeyIYRHHSZRPVKBSQ-XIFFEERXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AUTAC4: A Mitochondria-Targeting Autophagy Chimera for Selective Mitophagy Studies and Drug Discovery


AUTAC4 (CAS 2267315-04-6) is a first-generation autophagy-targeting chimera (AUTAC) specifically designed to induce selective mitophagy [1]. The compound comprises a p-fluorobenzyl guanine (FBnG) degradation tag conjugated via a PEG linker to a 2-phenylindole-3-glyoxyaminde ligand that binds the translocator protein (TSPO) on the outer mitochondrial membrane . With a molecular weight of 869.96 g/mol and formula C43H48FN9O8S, AUTAC4 promotes K63-linked polyubiquitination and p62-mediated autophagic clearance of dysfunctional, fragmented mitochondria independently of the canonical PINK1/Parkin pathway [1].

Why AUTAC4 Cannot Be Replaced by Other Autophagy Inducers or Degraders


Generic substitution with other autophagy activators (e.g., rapamycin, CCCP) or even alternative targeted degraders (e.g., PROTACs, other AUTACs) fails because AUTAC4 uniquely combines a mitochondria-specific TSPO ligand with a guanine-based degradation tag that recruits the autophagy-lysosome machinery via K63-linked polyubiquitination [1]. Unlike PROTACs, which require E3 ligase recruitment and proteasomal degradation of soluble proteins, AUTAC4 targets large, membrane-bound organelles through a PINK1-independent mechanism, enabling clearance of fragmented mitochondria that are inaccessible to proteasome-based approaches [1][2]. Furthermore, protein-targeting AUTACs (AUTAC1, AUTAC2) lack the TSPO-binding warhead and thus cannot induce mitochondrial turnover [3]. This cargo specificity and pathway divergence preclude functional interchangeability.

Quantitative Differentiation of AUTAC4 Against Closest Analogs and Degrader Classes


Cargo Specificity: Mitochondrial Turnover vs. Protein-Only Degradation

AUTAC4 is the only commercially available AUTAC engineered for organelle-level degradation. While AUTAC1 and AUTAC2 target cytosolic proteins (MetAP2 and FKBP12, respectively) with AUTAC2 achieving approximately 70% FKBP12 reduction [1], AUTAC4 binds TSPO to selectively degrade dysfunctional mitochondria [2]. This target class divergence—organelle vs. soluble protein—defines distinct experimental utility.

Mitophagy Targeted Protein Degradation AUTACs

Degradation Pathway: Autophagy-Lysosome vs. Proteasome Engagement

AUTAC4 operates through K63-linked polyubiquitination and subsequent autophagosome-lysosome fusion, contrasting with PROTACs that utilize K48-linked ubiquitination for proteasomal degradation [1]. This pathway divergence enables AUTAC4 to degrade large, membrane-bound structures (mitochondria, aggregates) that are sterically incompatible with the proteasome [2].

Autophagy Ubiquitin-Proteasome System Degrader Mechanism

Cellular Efficacy: ATP Restoration in Mitochondrial Dysfunction Models

In CCCP-treated cells, AUTAC4 (10 μM) maintained intracellular ATP levels, whereas CCCP alone caused significant ATP depletion . In Down syndrome fibroblasts, AUTAC4 treatment restored mitochondrial membrane potential and increased ATP production, accompanied by elimination of fragmented mitochondria [1]. In a subarachnoid hemorrhage model, 1 mg/kg AUTAC4 mitigated neurological deficits in vivo [2].

Mitochondrial Membrane Potential ATP Production Neuroprotection

Analytical Sensitivity: Validated LC-MS/MS Method for Pharmacokinetic Studies

A validated LC-MS/MS method using the ZenoTOF 7600 system achieved a lower limit of quantitation (LLOQ) of 0.5 ng/mL for AUTAC4 in human plasma with a linear dynamic range of 3.3 orders of magnitude (0.5–1000 ng/mL) [1]. The assay demonstrated robust performance with %CV <11 at all concentrations and an average recovery of 70.3% [1]. Such analytical characterization is not available for early-generation AUTAC analogs.

Bioanalysis LC-MS/MS Pharmacokinetics

Purity and Quality Control: High Chemical Purity for Reproducible Results

Commercially sourced AUTAC4 (HY-134640) is supplied at ≥98.22% purity as verified by HPLC . This high purity minimizes off-target effects and batch-to-batch variability, ensuring reproducible mitophagy induction across experiments. In contrast, early-stage academic AUTAC preparations may lack rigorous QC data.

Quality Control Purity Reproducibility

Optimal Use Cases for AUTAC4 Based on Verified Differentiation


Mitochondrial Quality Control Studies in Neurodegeneration

AUTAC4 is uniquely suited for investigating PINK1/Parkin-independent mitophagy in cell models of Parkinson's disease and Down syndrome. Its ability to clear fragmented mitochondria and restore ATP levels [1] enables researchers to dissect mitophagy pathways without confounding effects from non-selective autophagy inducers.

Targeted Protein Degradation Toolbox Expansion for Organelle Targets

For laboratories developing TPD strategies, AUTAC4 serves as a critical control or complement to PROTACs. Its autophagy-lysosome engagement [2] allows degradation of large substrates (mitochondria, aggregates) that are inaccessible to proteasome-dependent degraders, expanding the scope of degradable targets.

Pharmacokinetic/Pharmacodynamic Profiling of Autophagy-Based Therapeutics

Researchers requiring precise quantitation of AUTAC4 in biological matrices can leverage the validated LC-MS/MS method with LLOQ of 0.5 ng/mL [3]. This enables reliable PK/PD studies in preclinical models, a capability not yet established for many analogous compounds.

Mitochondrial Dysfunction Drug Discovery Screening

AUTAC4's high purity (≥98.22%) and documented efficacy in restoring mitochondrial membrane potential make it a reliable positive control for high-throughput screening campaigns targeting mitophagy or mitochondrial health.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for Autac4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.